

Cadmium silver solid solution formation thermodynamics

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Compound of Interest

Compound Name: Cadmium;silver

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An In-depth Technical Guide to the Thermodynamics of Cadmium-Silver Solid Solution Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic principles governing the formation of solid solutions in the cadmium-silver (Ag-Cd) binary system. Understanding these principles is crucial for the development and optimization of alloys with specific properties. This document details the core thermodynamic concepts, experimental methodologies for their determination, and presents key data for the Ag-Cd system.

Fundamental Thermodynamic Concepts

The formation of a solid solution from two pure components, such as silver and cadmium, is governed by the change in the Gibbs free energy of mixing (ΔG_{mix}). This key thermodynamic quantity dictates the spontaneity of the alloying process at constant temperature and pressure. The relationship is defined by the equation:

$$\Delta G_{\text{mix}} = \Delta H_{\text{mix}} - T\Delta S_{\text{mix}}$$

Where:

- ΔH_{mix} (Enthalpy of Mixing): Represents the heat absorbed or released during the formation of one mole of the solution. A negative value (exothermic) signifies that the bonds between

unlike atoms (Ag-Cd) are energetically more favorable than the average of the bonds between like atoms (Ag-Ag and Cd-Cd). This is indicative of a tendency towards ordering or compound formation.[\[1\]](#)

- T (Absolute Temperature): The temperature in Kelvin at which the mixing occurs.
- ΔS_{mix} (Entropy of Mixing): Represents the change in the degree of randomness or disorder of the system upon mixing.[\[2\]](#)[\[3\]](#) In an ideal solution, this term is always positive, as mixing increases the number of possible spatial arrangements of the atoms, thus favoring the formation of the solution.[\[2\]](#)[\[3\]](#)

For a solution to form spontaneously, the Gibbs free energy of mixing (ΔG_{mix}) must be negative.[\[4\]](#) The Ag-Cd system is characterized by negative deviations from ideal solution behavior, indicating that the interaction between silver and cadmium atoms is stronger than the interactions within the pure elements.[\[5\]](#) This leads to a negative enthalpy of mixing and the formation of several ordered intermetallic phases, as depicted in the Ag-Cd phase diagram.[\[6\]](#)

The Silver-Cadmium (Ag-Cd) Phase Diagram

The Ag-Cd phase diagram is a graphical representation of the thermodynamic equilibrium states of the system at various temperatures and compositions. It reveals the existence of several distinct solid phases, including the terminal solid solutions (α -Ag and α -Cd) and multiple intermediate phases (β' , γ , ϵ). The presence of these ordered phases underscores the strong chemical affinity between silver and cadmium.[\[6\]](#)

Experimental Determination of Thermodynamic Properties

The thermodynamic properties of the Ag-Cd system are determined through several key experimental techniques.

Calorimetry: Direct Measurement of Enthalpy of Mixing

Solution calorimetry is a primary method for directly measuring the enthalpy of formation (ΔH_{mix}) of alloys.[\[7\]](#)[\[8\]](#) Liquid tin calorimetry is a well-established technique for this purpose.[\[9\]](#)

Experimental Protocol: Liquid Tin Solution Calorimetry[\[7\]](#)[\[9\]](#)

- Apparatus Setup: The calorimeter consists of a stirred liquid tin bath held within a molybdenum crucible. This assembly is surrounded by a heavy copper jacket to maintain an isothermal environment. The entire setup is enclosed in an evacuated chamber to prevent oxidation. A specimen dispenser is located above the crucible.[7][9]
- Sample Preparation: Ag-Cd alloys of specific compositions are prepared by melting the pure metals together in sealed, evacuated quartz tubes. The alloys are then homogenized by annealing at a temperature below their solidus for an extended period (e.g., two weeks).[9]
- Calibration: The calorimeter is calibrated by dropping a known mass of a pure substance with a known heat of solution (e.g., pure tin) into the bath to determine the heat capacity of the calorimeter.
- Measurement of Heat of Solution (Alloy): A precisely weighed sample of the homogenized Ag-Cd alloy, initially at a known temperature (T_1), is dropped into the liquid tin bath, which is maintained at a constant high temperature (T_2). The resulting temperature change of the bath is measured by a sensitive thermocouple, which allows for the calculation of the heat absorbed during the dissolution process.
- Measurement of Heat of Solution (Pure Components): The same procedure is repeated for the pure components, silver and cadmium.
- Calculation of Enthalpy of Mixing: The enthalpy of mixing (ΔH_{mix}) at the initial temperature (T_1) is calculated using Hess's Law. It is derived from the difference between the heat of solution of the alloy and the weighted sum of the heats of solution of the pure components.

Electromotive Force (EMF) Measurements: Determining Gibbs Free Energy

The EMF technique is a powerful method for accurately determining the partial molar Gibbs free energy (chemical potential), entropy, and enthalpy of a component in an alloy.[10][11][12][13]

Experimental Protocol: EMF Measurement[10][11][12]

- Electrochemical Cell Construction: An electrochemical concentration cell is assembled. For the Ag-Cd system, a typical cell configuration would be: Cd (pure solid) | Molten Salt

Electrolyte (e.g., LiCl-KCl containing Cd²⁺ ions) | Ag-Cd Alloy (solid)

- Cell Operation: The cell is placed in a furnace, and its temperature is precisely controlled and varied over a specific range.
- EMF Measurement: At each stable temperature, the potential difference (EMF, E) between the pure cadmium electrode and the alloy electrode is measured using a high-impedance voltmeter. Measurements are taken during both heating and cooling cycles to ensure reproducibility and equilibrium.[11]
- Calculation of Thermodynamic Properties:
 - The partial molar Gibbs free energy of cadmium in the alloy ($\Delta\bar{G}_{\text{Cd}}$) is directly calculated from the measured EMF using the Nernst equation: $\Delta\bar{G}_{\text{Cd}} = -nFE$ where n is the number of electrons transferred in the cell reaction (2 for $\text{Cd} \rightarrow \text{Cd}^{2+} + 2\text{e}^-$) and F is the Faraday constant (96,485 C/mol).
 - The partial molar entropy of cadmium ($\Delta\bar{S}_{\text{Cd}}$) is determined from the temperature coefficient of the EMF: $\Delta\bar{S}_{\text{Cd}} = nF(dE/dT)$
 - The partial molar enthalpy of cadmium ($\Delta\bar{H}_{\text{Cd}}$) is then calculated from the Gibbs-Helmholtz equation: $\Delta\bar{H}_{\text{Cd}} = \Delta\bar{G}_{\text{Cd}} + T\Delta\bar{S}_{\text{Cd}}$
 - The integral thermodynamic properties (ΔG_{mix} , ΔS_{mix} , ΔH_{mix}) for the alloy are then obtained by integrating the partial molar quantities across the entire composition range using the Gibbs-Duhem equation.

Vapor Pressure Measurements: Determining Thermodynamic Activity

This method involves measuring the partial pressure of the more volatile component (cadmium) over the alloy at high temperatures. The vapor pressure is directly related to the thermodynamic activity of that component.[5][14][15]

Experimental Protocol: Knudsen Effusion with Mass Spectrometry[14]

- Apparatus: A sample of the Ag-Cd alloy is placed in a Knudsen cell, which is a small, thermally stable container with a very small, well-defined orifice. The cell is heated in a high-vacuum chamber.
- Effusion: At a stable high temperature, the cadmium vapor effuses from the orifice, forming a molecular beam.
- Detection: A mass spectrometer is used to measure the intensity of the effusing cadmium vapor beam, which is proportional to the partial pressure of cadmium inside the cell.
- Calculation of Activity:
 - The vapor pressure of cadmium over the alloy (P_{Cd}) is calculated from the measured ion intensity and the geometry of the cell and ion source.
 - The same measurement is performed for pure cadmium to determine its vapor pressure (P°_{Cd}) at the same temperature.
 - The thermodynamic activity of cadmium in the alloy (a_{Cd}) is the ratio of these pressures:
$$a_{\text{Cd}} = P_{\text{Cd}} / P^{\circ}_{\text{Cd}}$$
- Calculation of Gibbs Free Energy: The partial molar Gibbs free energy of cadmium is then calculated using the relation: $\Delta\bar{G}_{\text{Cd}} = RT \ln(a_{\text{Cd}})$

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic data for the Ag-Cd system obtained through the experimental methods described above.

Table 1: Heats of Formation for α -Phase Ag-Cd Alloys at 308 K[9]

| Atomic % Cd | ΔH_{mix} (cal/g-atom) |
|-------------|--------------------------------------|
| 10 | -630 |
| 20 | -1080 |
| 30 | -1410 |
| 34 | -1500 |
| 36 | -1530 |
| 38 | -1550 |
| 40 | -1560 |

Data obtained by liquid tin solution calorimetry.

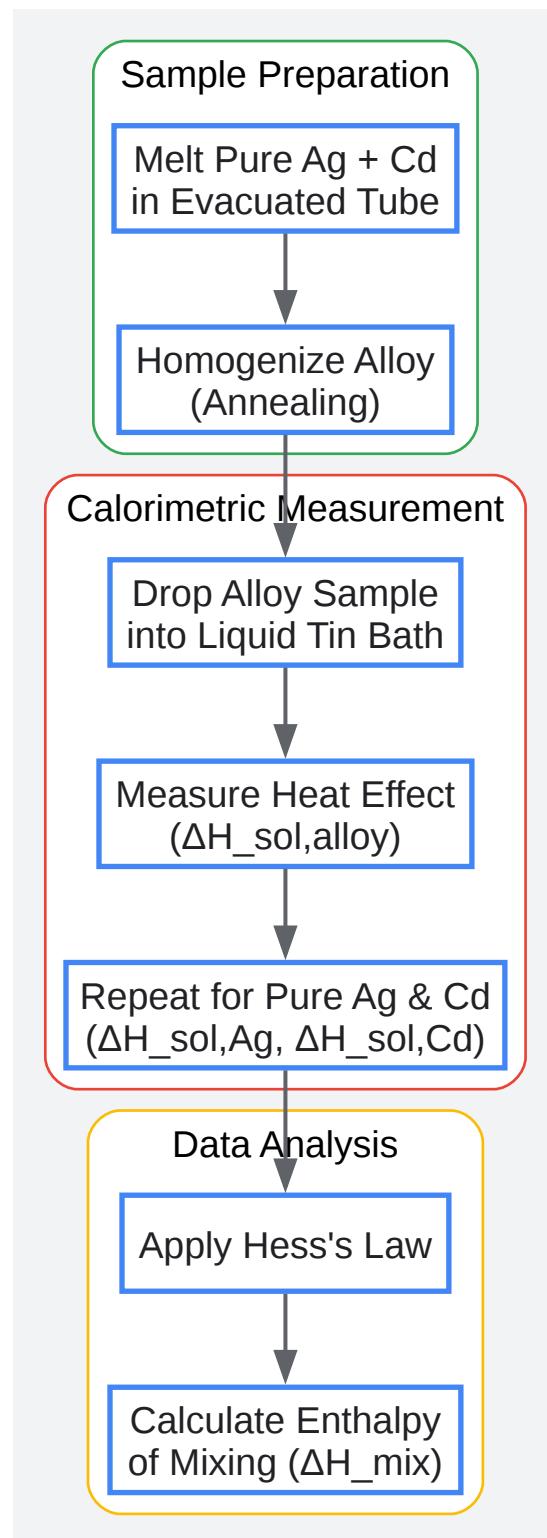
Table 2: Excess Gibbs Free Energy for α -Phase Ag-Cd Alloys at 700 K

| Atomic % Cd | Excess Free Energy Term (cal/g-atom) |
|-------------|--------------------------------------|
| ~5 | -500 |
| ~10 | -900 |
| ~15 | -1250 |
| ~20 | -1500 |
| ~25 | -1700 |
| ~30 | -1850 |
| ~35 | -1950 |

Data derived from vapor pressure measurements.[\[15\]](#)

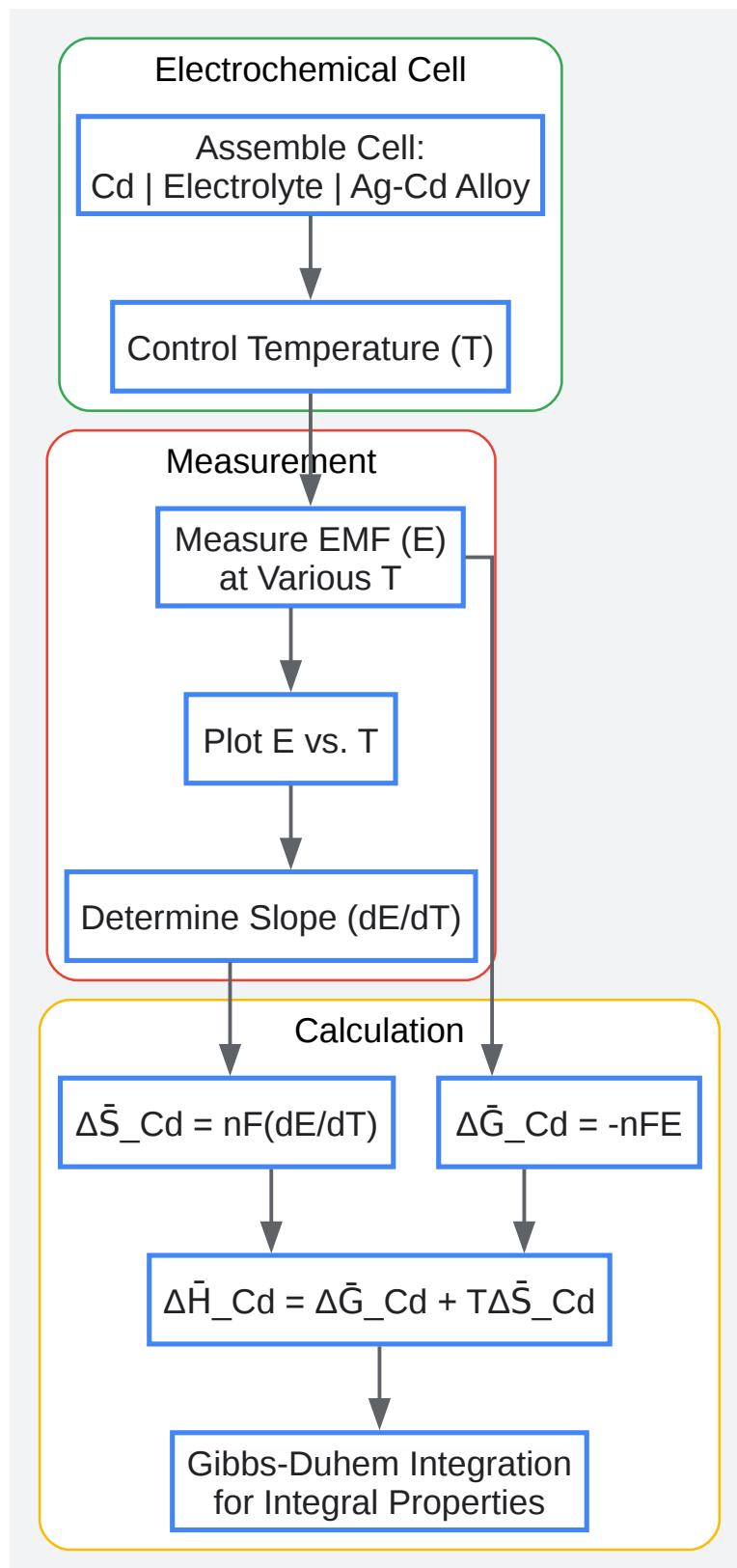
Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows and the fundamental relationships between thermodynamic properties.



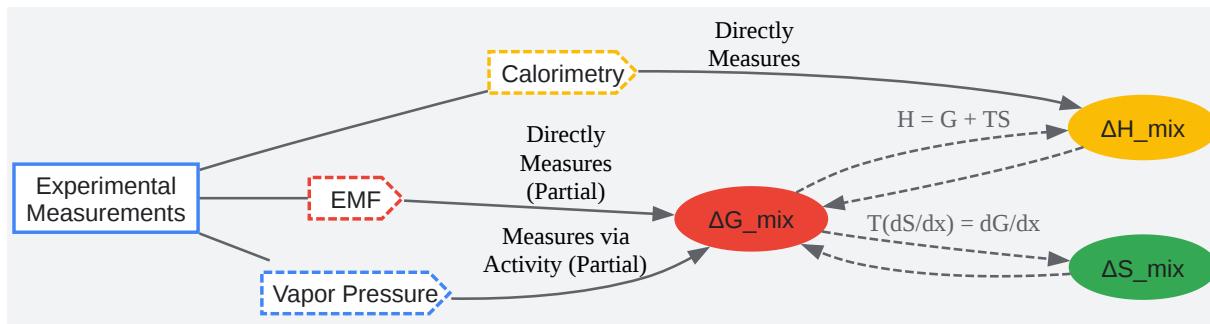
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Caption: Workflow for determining enthalpy of mixing via calorimetry.



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Caption: Workflow for determining thermodynamic properties via EMF.

[Click to download full resolution via product page](#)**Caption:** Interrelationship of core thermodynamic properties.**Need Custom Synthesis?**

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